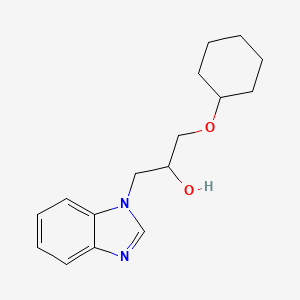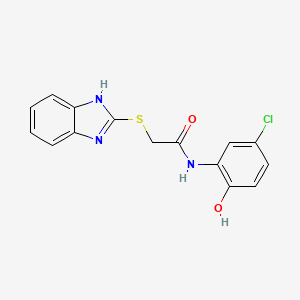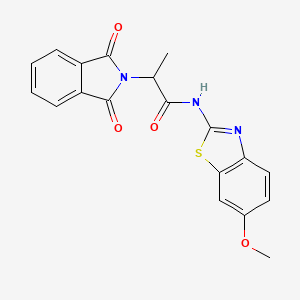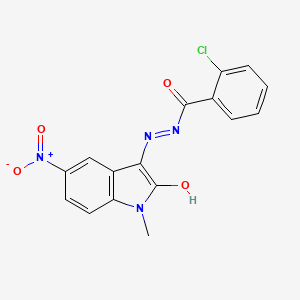![molecular formula C28H22O4 B5166631 3-[(NAPHTHALEN-1-YLOXY)CARBONYL]-2,4-DIPHENYLCYCLOBUTANE-1-CARBOXYLIC ACID](/img/structure/B5166631.png)
3-[(NAPHTHALEN-1-YLOXY)CARBONYL]-2,4-DIPHENYLCYCLOBUTANE-1-CARBOXYLIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(NAPHTHALEN-1-YLOXY)CARBONYL]-2,4-DIPHENYLCYCLOBUTANE-1-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a naphthalene moiety, a cyclobutane ring, and carboxylic acid groups
Vorbereitungsmethoden
The synthesis of 3-[(NAPHTHALEN-1-YLOXY)CARBONYL]-2,4-DIPHENYLCYCLOBUTANE-1-CARBOXYLIC ACID typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the naphthalene moiety: This can be achieved through the reaction of naphthalene with appropriate reagents to introduce the necessary functional groups.
Cyclobutane ring formation: This step often involves a cycloaddition reaction, where the naphthalene derivative reacts with other organic molecules to form the cyclobutane ring.
Introduction of carboxylic acid groups: This can be done through oxidation reactions or by using carboxylating agents.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
3-[(NAPHTHALEN-1-YLOXY)CARBONYL]-2,4-DIPHENYLCYCLOBUTANE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Addition: Addition reactions can occur at the double bonds present in the naphthalene moiety or the cyclobutane ring.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-[(NAPHTHALEN-1-YLOXY)CARBONYL]-2,4-DIPHENYLCYCLOBUTANE-1-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-[(NAPHTHALEN-1-YLOXY)CARBONYL]-2,4-DIPHENYLCYCLOBUTANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
3-[(NAPHTHALEN-1-YLOXY)CARBONYL]-2,4-DIPHENYLCYCLOBUTANE-1-CARBOXYLIC ACID can be compared with other similar compounds, such as:
Naphthalene derivatives: These compounds share the naphthalene moiety and may have similar chemical properties and reactivity.
Cyclobutane derivatives: These compounds contain the cyclobutane ring and may undergo similar chemical reactions.
Carboxylic acids: These compounds have carboxylic acid groups and may exhibit similar acidity and reactivity.
The uniqueness of this compound lies in its combination of these structural features, which gives it distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
3-naphthalen-1-yloxycarbonyl-2,4-diphenylcyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22O4/c29-27(30)25-23(19-11-3-1-4-12-19)26(24(25)20-13-5-2-6-14-20)28(31)32-22-17-9-15-18-10-7-8-16-21(18)22/h1-17,23-26H,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOKBONTLOAJKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(C2C(=O)OC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(ADAMANTAN-1-YL)-5-METHYL-1,3-THIAZOL-2-YL]-4-FLUOROBENZAMIDE](/img/structure/B5166549.png)
![1-methyl-4-[4-(2-prop-2-enylphenoxy)butyl]piperazine](/img/structure/B5166552.png)
![N-[4-(2-prop-2-enoxyacetyl)phenyl]acetamide](/img/structure/B5166554.png)
![2-amino-4-[4-(dimethylamino)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B5166564.png)
![1-[(4-chlorophenyl)acetyl]-4-(diphenylmethyl)piperazine hydrochloride](/img/structure/B5166571.png)


![2,2'-[(4-chlorophenyl)methylene]bis(3-hydroxy-2-cyclohexen-1-one)](/img/structure/B5166580.png)
![2-bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide](/img/structure/B5166586.png)
![ethyl 4-[4-{[5-(4-nitrophenyl)-2-furyl]methylene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B5166604.png)
![4-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5166614.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-methylpiperidine](/img/structure/B5166627.png)


